molecular formula C15H18N2O4S B12850267 (2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12850267
M. Wt: 322.4 g/mol
InChI Key: UEIYPFRVZBCJNG-JTQLQIEISA-N
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Description

Boc-beta-(benzothiazol-2-yl)-L-alanine is a synthetic amino acid derivative The compound features a benzothiazole ring attached to the beta position of the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-(benzothiazol-2-yl)-L-alanine typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Attachment to Alanine: The benzothiazole derivative is then coupled with L-alanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Protection of Amino Group: The amino group of the alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for Boc-beta-(benzothiazol-2-yl)-L-alanine would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzothiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Boc-beta-(benzothiazol-2-yl)-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological pathways due to the presence of the benzothiazole ring.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Boc-beta-(benzothiazol-2-yl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The Boc protecting group ensures the compound remains stable and inactive until it reaches the target site, where it can be deprotected to exert its effects.

Comparison with Similar Compounds

    Boc-beta-(benzothiazol-2-yl)-D-alanine: The D-enantiomer of the compound, which may have different biological activities.

    Boc-beta-(benzimidazol-2-yl)-L-alanine: A similar compound with a benzimidazole ring instead of a benzothiazole ring.

    Boc-beta-(benzoxazol-2-yl)-L-alanine: A similar compound with a benzoxazole ring.

Uniqueness: Boc-beta-(benzothiazol-2-yl)-L-alanine is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in medicinal chemistry and peptide synthesis.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(20)17-10(13(18)19)8-12-16-9-6-4-5-7-11(9)22-12/h4-7,10H,8H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

UEIYPFRVZBCJNG-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2S1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

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